molecular formula C12H12N4O2 B2444909 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide CAS No. 1203014-55-4

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No. B2444909
M. Wt: 244.254
InChI Key: DJHJNMAQUASLIO-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, also known as MPA, is a synthetic compound that has gained significant attention in scientific research. MPA is a pyrimidine-based compound that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Pyrimidine Derivatives in Cancer Treatment

Pyrrolobenzimidazoles, including 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide derivatives, have been investigated for their potential in cancer treatment. These compounds, specifically the 6-aziridinylquinone and 6-acetamidoquinone derivatives, exhibit cytotoxicity and antitumor activity. They operate through DNA alkylation and cleavage upon reduction, or as DNA intercalating agents inhibiting topoisomerase II, showing promise as a new class of antitumor agents with advantages over existing therapies (Skibo, 1998).

Synthesis and Pharmacological Activities

Piracetam, a cyclic derivative of γ-aminobutyric acid, enhances learning, memory, brain metabolism, and cognitive abilities. As a nootropic drug, its chemical name, 2-oxo-1-pyrrolidine acetamide, shares a core structure with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide. The synthesis and biological activities of piracetam and its derivatives highlight the potential for developing treatments for various CNS disorders, including alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been intensively investigated. These scaffolds, related to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, utilize diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for development. This highlights the versatility of pyrimidine derivatives in the synthesis of lead molecules for drug development (Parmar et al., 2023).

Anti-inflammatory and Antimicrobial Properties

Substituted 1,2,3,4 tetrahydropyrimidine derivatives, structurally related to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, have been synthesized and characterized for their in-vitro anti-inflammatory activity. These studies underscore the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity, further highlighting the broad spectrum of pharmacological activities associated with pyrimidine cores (Gondkar et al., 2013).

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-4-2-3-5-13-10/h2-6,8H,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHJNMAQUASLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

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